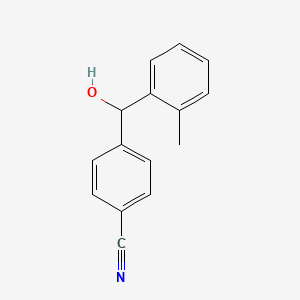

4-(Hydroxy(o-tolyl)methyl)benzonitrile

Übersicht

Beschreibung

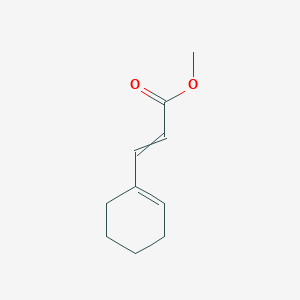

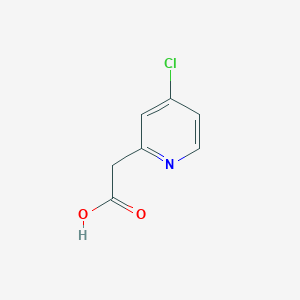

4-(Hydroxy(o-tolyl)methyl)benzonitrile, also known as ‘OTBnOH,’ is a chemical compound that has gained significant attention in scientific research. It is related to the tolyl group, which is a functional group related to toluene . They have the general formula CH3C6H4−R, where the change of the relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers .

Synthesis Analysis

4-(Hydroxy(o-tolyl)methyl)benzonitrile can be synthesized via a hydrosilylation reaction in the presence of an Fe complex . It can also be prepared from 4-(aminomethyl) benzyl alcohol . A green synthesis of benzonitrile has been proposed using ionic liquid as the recycling agent . The results indicated that hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt was an expert alternative to hydroxylamine hydrochloride .Molecular Structure Analysis

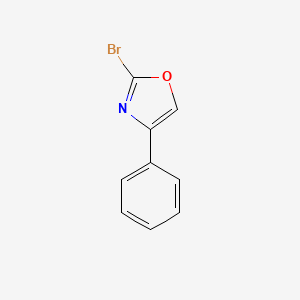

The molecular formula of 4-(Hydroxy(o-tolyl)methyl)benzonitrile is C15H13NO. Its molecular weight is 223.27 g/mol.Wissenschaftliche Forschungsanwendungen

Electrolyte Additive in High Voltage Lithium Ion Batteries

- A derivative, 4-(Trifluoromethyl)-benzonitrile, has been used as an innovative electrolyte additive for LiNi 0.5 Mn 1.5 O 4 cathodes in high-voltage lithium-ion batteries. This addition enhances cyclic stability and capacity retention, significantly outperforming the base electrolyte (Huang et al., 2014) Huang et al. (2014).

Vibrational Spectroscopy and Quantum Chemical Studies

- 4-hydroxy benzonitrile, a related compound, was studied through FTIR and FT-Raman vibrational spectroscopy. These studies involved analyzing fundamental modes and comparing theoretical and experimental wavenumbers, contributing valuable insights into molecular structure and vibrations (Arjunan et al., 2012) Arjunan et al. (2012).

Understanding Herbicidal Effectiveness

- Investigations using principal component analysis on derivatives of 4-hydroxy-benzonitrile provided insights into their mode of action as herbicides. This research focused on bioassays and physico-chemical parameters, highlighting the significance of substituents like hydroxy groups in determining compound efficacy (Szigeti et al., 1985) Szigeti et al. (1985).

Corrosion Inhibition Studies

- Benzonitrile derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments. Experimental and computational studies, including DFT and molecular dynamics simulations, showed that these compounds, particularly PANB and APAB, effectively inhibit corrosion, providing valuable insights for industrial applications (Chaouiki et al., 2018) Chaouiki et al. (2018).

Pharmaceutical Research for Viral Infections

- A derivative, 4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile, exhibited moderate inhibitory activity against HCV. Further chemical optimization led to the development of more potent antiviral agents, providing a new avenue for HCV therapy (Jiang et al., 2020) Jiang et al. (2020).

Synthetic Pathways in Organic Chemistry

- The synthesis of novel compounds from benzonitrile derivatives, such as 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, has been studied. These compounds serve as intermediates in creating inhibitors for HIV-1 reverse transcriptase, highlighting the role of benzonitrile derivatives in drug development (Xiu-lia, 2015) Ju Xiu-lia (2015).

Montmorillonite Clay Catalysis

- Benzonitriles are involved in catalytic processes using Montmorillonite K10 clay. This research offers insights into the transformation of aromatic and aliphatic esters, expanding our understanding of catalysis in organic chemistry (Wali et al., 1998) Wali et al. (1998).

Research on Liquid Crystals

- Cyanobiphenyl-based compounds, which include benzonitrile groups, have been investigated for their self-assembly in liquid crystal phases. These studies are crucial for understanding the influence of molecular structure on liquid crystal behavior (Srinatha M K et al., 2022) Srinatha M K et al. (2022).

Safety and Hazards

While specific safety and hazard information for 4-(Hydroxy(o-tolyl)methyl)benzonitrile was not found, it’s important to handle all chemical compounds with care. For example, benzonitrile, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and has acute oral and dermal toxicity .

Eigenschaften

IUPAC Name |

4-[hydroxy-(2-methylphenyl)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-11-4-2-3-5-14(11)15(17)13-8-6-12(10-16)7-9-13/h2-9,15,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGFPFBDFWBPAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=C(C=C2)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678851 | |

| Record name | 4-[Hydroxy(2-methylphenyl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Hydroxy(o-tolyl)methyl)benzonitrile | |

CAS RN |

944517-45-7 | |

| Record name | 4-[Hydroxy(2-methylphenyl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,3-Dihydrobenzo[1,4]dioxin-6-YL)benzyl alcohol](/img/structure/B1504677.png)

![2-[({[(Butan-2-ylidene)amino]oxy}carbonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B1504693.png)